molecular formula C12H2Br6O2 B14310060 1,2,3,7,8,9-Hexabromodibenzo-p-dioxin CAS No. 110999-46-7

1,2,3,7,8,9-Hexabromodibenzo-p-dioxin

Cat. No.: B14310060
CAS No.: 110999-46-7
M. Wt: 657.6 g/mol
InChI Key: BQLIEPWVZAEMQP-UHFFFAOYSA-N
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Description

1,2,3,7,8,9-Hexabromodibenzo-p-dioxin is a brominated derivative of dibenzo-p-dioxin It is a persistent organic pollutant known for its environmental persistence and potential toxic effects

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,7,8,9-Hexabromodibenzo-p-dioxin can be synthesized through the bromination of dibenzo-p-dioxin. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, and requires careful control of temperature and reaction time to ensure the selective bromination at the desired positions on the dibenzo-p-dioxin molecule.

Industrial Production Methods

Industrial production of this compound involves similar bromination processes but on a larger scale. The process may include additional purification steps to remove any unreacted starting materials and by-products. The final product is often formulated in a solution, such as nonane:toluene (70:30), for ease of handling and application .

Chemical Reactions Analysis

Types of Reactions

1,2,3,7,8,9-Hexabromodibenzo-p-dioxin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form brominated quinones.

    Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated derivatives.

    Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield brominated quinones, while reduction can produce less brominated dibenzo-p-dioxins .

Scientific Research Applications

1,2,3,7,8,9-Hexabromodibenzo-p-dioxin is used in various scientific research applications, including:

    Environmental Analysis: It serves as a standard for the analysis of brominated dioxins in environmental samples.

    Toxicology Studies: Researchers study its toxic effects on living organisms to understand the potential health risks associated with exposure.

    Chemical Research: The compound is used to investigate the reactivity and properties of brominated dioxins.

    Industrial Applications: It is used in the development of flame retardants and other brominated products

Mechanism of Action

The mechanism of action of 1,2,3,7,8,9-Hexabromodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to the expression of various genes involved in xenobiotic metabolism. This can result in the production of reactive oxygen species and oxidative stress, contributing to its toxic effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin: A chlorinated analog with similar toxicological properties.

    2,3,7,8-Tetrachlorodibenzo-p-dioxin: Another chlorinated dioxin known for its high toxicity.

    1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin: A highly chlorinated dioxin with different environmental persistence.

Uniqueness

1,2,3,7,8,9-Hexabromodibenzo-p-dioxin is unique due to the presence of bromine atoms, which can influence its reactivity and environmental behavior compared to its chlorinated counterparts. The bromine atoms can affect the compound’s solubility, volatility, and interaction with biological systems .

Properties

IUPAC Name

1,2,3,7,8,9-hexabromodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Br6O2/c13-3-1-5-11(9(17)7(3)15)20-12-6(19-5)2-4(14)8(16)10(12)18/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLIEPWVZAEMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Br)Br)Br)OC3=C(C(=C(C=C3O2)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Br6O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073795
Record name 1,2,3,7,8,9-Hexabromodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

657.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110999-46-7
Record name Dibenzo(b,e)(1,4)dioxin, 1,2,3,7,8,9-hexabromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110999467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,7,8,9-Hexabromodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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